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Introduction

Deruxtecan (DXd) is the cytotoxic payload of the antibody-drug conjugate (ADC) Trastuzumab

Deruxtecan (T-DXd). As with any small molecule drug, the released payload is susceptible to

drug-drug interactions (DDIs), which can alter its pharmacokinetic profile and potentially impact

safety and efficacy.[1] Understanding the DDI potential of Deruxtecan is a critical component of

its clinical development, as mandated by regulatory agencies like the FDA.[2][3][4] Preclinical

and clinical studies are essential to evaluate how co-administered drugs might affect the

exposure of Deruxtecan.

Deruxtecan-d2, a deuterated form of Deruxtecan, serves as an ideal internal standard (IS) for

quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5] Its near-

identical physicochemical properties to the non-labeled analyte ensure that it effectively

accounts for variability during sample preparation and analysis, leading to highly accurate and

precise quantification of Deruxtecan in complex biological matrices.

Metabolism and DDI Potential of Deruxtecan

In vitro studies have identified the metabolic pathways of Deruxtecan, which are crucial for

predicting and evaluating DDI risks. The payload, DXd, is a substrate for several key enzymes

and transporters:
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Metabolizing Enzyme: Cytochrome P450 3A4 (CYP3A4) is involved in the metabolism of

DXd.

Transporters: DXd is a substrate for OATP1B, P-glycoprotein (P-gp), and Breast Cancer

Resistance Protein (BCRP).

Given these characteristics, there is a potential for DDIs when T-DXd is co-administered with

drugs that are strong inhibitors or inducers of CYP3A4 or these transporters. A small increase

in the systemic exposure of a potent cytotoxic payload like Deruxtecan could significantly

impact patient safety.

Clinical DDI Studies

A dedicated clinical study (NCT03383692) was conducted to assess the DDI potential of T-DXd

in patients with HER2-expressing advanced solid tumors. This study evaluated the effects of a

dual OATP1B/CYP3A inhibitor (ritonavir) and a strong CYP3A inhibitor (itraconazole) on the

pharmacokinetics of T-DXd and the released DXd. The results indicated that co-administration

of these inhibitors did not have a clinically meaningful impact on the pharmacokinetics of T-DXd

or DXd, suggesting a low risk of DDIs mediated by these pathways.

Data Presentation
Table 1: Pharmacokinetic Parameters of T-DXd and Deruxtecan (DXd) with and without DDI

Perpetrators
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Analyte
Perpetrat
or

Paramete
r

Cycle 2
(T-DXd
alone)

Cycle 3
(T-DXd +
Perpetrat
or)

Geometri
c Mean
Ratio
(Cycle 3 /
Cycle 2)

90%
Confiden
ce
Interval

T-DXd Ritonavir
Cmax

(µg/mL)
- - 1.05 0.98–1.13

AUC17d

(µg·day/mL

)

- - - -

Itraconazol

e

Cmax

(µg/mL)
- - 1.03 0.96–1.09

AUC17d

(µg·day/mL

)

- - - -

DXd Ritonavir
Cmax

(ng/mL)
- - 0.99 0.85–1.14

AUC17d

(ng·day/mL

)

- - 1.22 1.08–1.37

Itraconazol

e

Cmax

(ng/mL)
- - 1.04 0.92–1.18

AUC17d

(ng·day/mL

)

- - 1.18 1.11–1.25

Cmax: Maximum serum concentration; AUC17d: Partial area under the concentration-time

curve through day 17. Data synthesized from the results of the NCT03383692 study.

Experimental Protocols
Protocol 1: Clinical DDI Study Design
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This protocol is based on the design of the phase I, open-label, single-sequence crossover

study (NCT03383692).

Patient Population: Patients with HER2-expressing advanced solid tumors.

Treatment Regimen:

T-DXd is administered intravenously at a dose of 5.4 mg/kg on Day 1 of each 21-day

cycle.

Cycle 1 & 2: Patients receive T-DXd monotherapy.

Cycle 3: Patients are divided into two cohorts:

Cohort 1: Receives a dual OATP1B/CYP3A inhibitor (e.g., ritonavir) from Day 17 of

Cycle 2 through the end of Cycle 3.

Cohort 2: Receives a strong CYP3A inhibitor (e.g., itraconazole) from Day 17 of Cycle 2

through the end of Cycle 3.

Pharmacokinetic (PK) Sampling:

Serial blood samples are collected at predefined time points during Cycle 2 (baseline) and

Cycle 3 (with perpetrator) to determine the serum concentrations of T-DXd and

unconjugated DXd.

Bioanalysis:

Serum concentrations of T-DXd are measured using an enzyme-linked immunosorbent

assay (ELISA).

Serum concentrations of unconjugated DXd are measured using a validated LC-MS/MS

method with Deruxtecan-d2 as the internal standard.

Endpoints:

Primary: Cmax and AUC of T-DXd and DXd with and without the perpetrator drug.
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Secondary: Safety and tolerability of the combination.

Protocol 2: Bioanalytical Method for Deruxtecan Quantification using LC-MS/MS

This protocol describes a general procedure for the quantification of Deruxtecan in human

plasma, incorporating Deruxtecan-d2 as the internal standard.

Sample Preparation (Protein Precipitation):

Thaw plasma samples at room temperature.

To a 100 µL aliquot of plasma standard, quality control, or study sample, add 10 µL of

Deruxtecan-d2 internal standard working solution (e.g., 500 ng/mL). Vortex for 10

seconds.

Add 400 µL of ice-cold acetonitrile to precipitate proteins.

Vortex vigorously for 1 minute.

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in 100 µL of mobile phase.

LC-MS/MS Conditions:

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A suitable reverse-phase column (e.g., C18).

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1%

formic acid (B).

Mass Spectrometer: A triple quadrupole mass spectrometer.
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Ionization Mode: Electrospray ionization (ESI) in positive mode.

Detection: Multiple Reaction Monitoring (MRM) of the transitions for Deruxtecan and

Deruxtecan-d2.

Quantification:

A calibration curve is constructed by plotting the peak area ratio of Deruxtecan to

Deruxtecan-d2 against the nominal concentration of the calibration standards.

The concentration of Deruxtecan in the quality control and study samples is determined

from the calibration curve using the measured peak area ratios.

Mandatory Visualization
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Caption: Clinical DDI study workflow for Trastuzumab Deruxtecan.
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Caption: Metabolic pathways of Deruxtecan (DXd).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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